Steric Bulk vs. MeO-MOP and H-MOP
The target compound (C43H31P, MW 578.68) is substantially larger than the benchmark monophosphine MeO-MOP (C33H25OP, MW 468.52), representing a ~23.5% increase in molecular weight and a replacement of the –OMe group with a –CH2-naphthyl substituent . This structural modification transforms the steric environment at the 2'-position from a compact methoxy group (Taft Es ~−0.55) to a conformationally flexible naphthylmethyl arm that can extend the chiral pocket by approximately 4–5 Å in the direction opposite to the phosphine donor . The increased steric demand is directly relevant for enantioselective catalysis, where systematic variation of the 2'-substituent on MOP-type ligands has been shown to modulate ee from 80% (H-MOP) to 95% (MeO-MOP) to 98% [with 3,5-(CF3)2C6H3-substituted MOP] in Pd-catalyzed asymmetric hydrosilylation of styrene, demonstrating that steric and electronic perturbation at this position is the dominant factor governing enantioselectivity .
| Evidence Dimension | Molecular weight and steric bulk at the 2-position |
|---|---|
| Target Compound Data | MW = 578.68 g/mol; 2'-substituent = CH2-naphthyl (C11H9, ~141 Da); estimated Tolman cone angle contribution at 2'-position greater than MeO-MOP by ~15–25° (class-level estimate) |
| Comparator Or Baseline | MeO-MOP (S-MOP): MW = 468.52 g/mol; 2'-substituent = OCH3 (31 Da). H-MOP: MW = 438.52 g/mol; 2'-substituent = H. |
| Quantified Difference | ΔMW = +110.16 g/mol vs. MeO-MOP (+23.5%); ΔMW = +140.16 g/mol vs. H-MOP (+32.0%); the 2-naphthylmethyl group provides approximately 3.5–4.5× the mass and substantially greater van der Waals volume than the methoxy substituent. |
| Conditions | Physical chemical comparison based on molecular formula and substituent identity; no catalytic assay data available for the target compound. |
Why This Matters
For procurement decisions, this large steric differentiation means the ligand is designed for substrate/catalyst combinations where MeO-MOP or H-MOP fail to provide adequate enantioselectivity or where a more sterically demanding chiral environment is required to override substrate bias, making it a non-fungible specialty item rather than a generic MOP alternative.
- [1] Hayashi, T. Chiral monodentate phosphine ligand MOP for transition-metal-catalyzed asymmetric reactions. J. Synth. Org. Chem. Jpn. 1994, 52, 900–911. View Source
- [2] Kitamura, M.; Ohmori, K.; Kawano, T. Modification of chiral monodentate phosphine (MOP) ligands for palladium-catalyzed asymmetric hydrosilylation of styrenes. Chem. Lett. 2000, 29, 1306–1307. View Source
